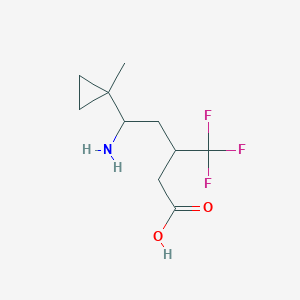

5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid

Description

Properties

Molecular Formula |

C10H16F3NO2 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

5-amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid |

InChI |

InChI=1S/C10H16F3NO2/c1-9(2-3-9)7(14)4-6(5-8(15)16)10(11,12)13/h6-7H,2-5,14H2,1H3,(H,15,16) |

InChI Key |

GEEMPKQPMBVBLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C(CC(CC(=O)O)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of Chiral Glycine Equivalents

Another method involves the alkylation of chiral glycine equivalents with appropriate electrophiles to introduce the cyclopropyl and trifluoromethyl substituents.

- Synthesis starts from a chiral glycine derivative protected at the amino and carboxyl groups.

- Alkylation with 1-methylcyclopropyl halides or trifluoromethylated alkyl halides under controlled conditions.

- Subsequent deprotection steps yield the target amino acid.

- Typically efficient on small scales (~1 g).

- Requires chromatographic purification.

- Sensitive to reaction conditions and stereochemical control.

Multi-Step Synthetic Routes Involving Cyclopropanation and Fluorination

- Construction of the cyclopropyl moiety can be achieved via cyclopropanation of alkenes using Simmons-Smith or related reagents.

- Introduction of trifluoromethyl groups often requires specialized reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent.

- Sequential functional group transformations convert intermediates to the amino acid.

- Multi-step sequences with moderate overall yields.

- Need for careful stereochemical control at multiple stages.

- Potential for side reactions due to highly reactive fluorinated intermediates.

Comparative Data Table of Preparation Methods

| Preparation Method | Scale | Yield (%) | Enantiomeric Purity | Purification Required | Notes |

|---|---|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) | ~20 g | 85-90 | High (enantioselective) | Minimal (precipitation) | Scalable, operationally convenient |

| Alkylation of Chiral Glycine | ~1 g | Moderate (~60-70) | High (controlled) | Chromatographic purification | Less scalable, sensitive conditions |

| Multi-step Cyclopropanation + Fluorination | Small to medium | Variable (40-70) | Variable | Multiple purifications | Complex, multi-step, requires expertise |

In-Depth Research Findings and Notes

- The dynamic kinetic resolution approach is favored for large-scale preparation due to its operational simplicity and high stereoselectivity, as demonstrated in related trifluoromethylated amino acid syntheses.

- The racemic starting materials can be efficiently hydrolyzed from N-acetyl derivatives using aqueous hydrochloric acid, facilitating the preparation of the amino acid hydrochloride salt with high purity.

- The chiral ligand used in DKR can be recovered and reused, improving the cost-efficiency of the process.

- Alkylation methods, while effective for introducing complex substituents like 1-methylcyclopropyl groups, are less practical for scale-up due to the need for chromatographic purification and sensitivity to reaction parameters.

- Alternative synthetic strategies involving cycloaddition or fluorination reactions are documented for related compounds but require further optimization for this specific amino acid derivative.

- Patent literature indicates ongoing development of pharmaceutical applications of such fluorinated amino acids, underscoring the importance of reliable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.

Scientific Research Applications

5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features

*Estimated based on analogs.

Substituent Effects on Reactivity and Stability

Cyclopropyl vs. In contrast, 2-methylidenecyclopropyl () adds conjugated unsaturation, altering electronic properties and stability .

Trifluoromethyl (-CF₃) Group The -CF₃ group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~1–2) compared to non-fluorinated analogs (e.g., 3-Amino-5-methylhexanoic acid, pKa ~4–5) . Enhances metabolic stability and lipophilicity, as seen in pharmaceutical candidates in –4 .

Amino Group Modifications The Boc-protected amino group in reduces nucleophilicity, making it suitable for stepwise synthesis . The free amino group in the target compound and ’s hydrochloride salt offers reactivity for conjugation or salt formation .

Physicochemical and Application Differences

Research Implications and Gaps

- Synthetic Challenges : The target compound’s cyclopropyl and -CF₃ groups may require specialized methods, such as copper-catalyzed coupling (as in ) or protective group strategies .

- Biological Activity: Trifluoromethylated amino acids (e.g., ) are explored for antimicrobial and anticancer activity; the target’s cyclopropyl group could modulate target binding .

- Data Limitations : Direct spectral or pharmacological data for the target compound are absent in the evidence, necessitating further experimental validation.

Biological Activity

5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid, with CAS number 2059993-11-0, is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of 5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid is , with a molecular weight of 239.23 g/mol. The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs.

| Property | Value |

|---|---|

| CAS Number | 2059993-11-0 |

| Molecular Formula | C₁₀H₁₆F₃NO₂ |

| Molecular Weight | 239.23 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound involves several steps typically including the reaction of appropriate precursors such as isocyanides and aldehydes in the presence of amines. The specific reaction conditions can vary, but they generally aim to optimize yield and purity.

The biological activity of 5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid has been investigated in various studies, particularly focusing on its role as an inhibitor in biochemical pathways.

- Caspase Inhibition : Preliminary studies indicate that compounds similar to this amino acid exhibit inhibitory activity against caspases, which are crucial in apoptosis and inflammation pathways. The inhibition is quantified by IC50 values, which represent the concentration required to inhibit enzyme activity by 50%.

- Inflammatory Response Modulation : Research has shown that derivatives of this compound can modulate inflammatory responses, suggesting potential applications in treating inflammatory disorders.

Case Studies

A notable study evaluated the effects of various derivatives on caspase activity. The results indicated that certain modifications to the structure significantly enhanced inhibitory potency:

| Compound | IC50 (μM) | Enzyme Activity (% at 100 μM) |

|---|---|---|

| 5aa | ND | IA |

| 5ab | ND | 77.85 |

| 5ac | ND | 61.92 |

| 5ad | 79.4 | 43.66 |

| 5ae | 15.1 | 8.12 |

Note: ND = Not Determined; IA = Inactive

The best-performing derivative was identified as having an IC50 of 15.1 μM with only 8.12% residual enzymatic activity at high concentrations, indicating strong inhibitory potential .

Pharmacological Implications

Given its structural features and biological activity, this compound may serve as a lead structure for developing new therapeutics targeting inflammatory diseases or apoptosis-related conditions. The incorporation of trifluoromethyl groups has been linked to improved pharmacokinetic properties, making it a candidate for further optimization.

Q & A

Q. What are the recommended synthetic routes for 5-amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid, and how can retrosynthetic analysis improve yield?

- Methodological Answer : Retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models like Pistachio, Reaxys) can identify feasible precursors such as cyclopropane derivatives and trifluoromethyl ketones. Key steps include:

- Cyclopropane ring formation via Simmons-Smith reactions.

- Introduction of the trifluoromethyl group using Ruppert-Prakash reagents (e.g., TMSCF₃).

- Amine protection/deprotection strategies (e.g., Fmoc or Boc groups) to avoid side reactions .

- Example workflow:

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Cyclopropanation | CH₂I₂/Zn(Cu) | Use anhydrous conditions to prevent ring opening |

| Trifluoromethylation | TMSCF₃, KF | Control temperature (<0°C) to minimize decomposition |

Q. How should researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric detection. Compare retention times with enantiomerically pure standards. Confirm via:

- ¹⁹F NMR : Trifluoromethyl groups exhibit distinct splitting patterns based on stereochemistry.

- X-ray crystallography : Resolve absolute configuration if crystals are obtainable .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Skin/Eye Protection : Wear nitrile gloves and goggles (tested against corrosive organofluorides).

- Ventilation : Use fume hoods with HEPA filters to capture volatile trifluoromethyl intermediates.

- Storage : Store at -20°C under nitrogen to prevent cyclopropane ring degradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for scale-up synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states for cyclopropanation and trifluoromethylation. Tools like ICReDD integrate experimental data with computational models to:

- Identify rate-limiting steps (e.g., steric hindrance from the methylcyclopropyl group).

- Screen solvents (e.g., THF vs. DMF) for improved solubility of intermediates .

- Example optimization table:

| Parameter | Computational Prediction | Experimental Validation |

|---|---|---|

| Activation Energy (Cyclopropanation) | 45 kJ/mol | 48 kJ/mol (via calorimetry) |

| Optimal Solvent | THF (ε = 7.5) | Confirmed via HPLC yield (82%) |

Q. How to resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–10). Use LC-MS to track degradation products:

- Acidic Conditions : Cyclopropane ring opening forms 3-(trifluoromethyl)pentenoic acid.

- Basic Conditions : Amine group deprotonation leads to polymerization.

- Mitigation : Lyophilization at pH 6.5 preserves integrity for >6 months .

Q. What advanced techniques validate the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target enzymes (e.g., γ-aminobutyric acid transaminase).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions.

- In silico Docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

- Resolution Strategy :

- Variable Factors : Purity of batches (e.g., residual solvents), measurement methods (shake-flask vs. potentiometric).

- Unified Protocol :

Standardize purity criteria (≥98% by HPLC).

Use a Sirius T3 apparatus for pH-solubility profiling.

Report logP values via reverse-phase HPLC (C18 column) .

Methodological Resources

- Synthetic Design : Leverage PubChem’s reaction database and ICReDD’s computational-experimental feedback loops .

- Safety Compliance : Follow MedChemExpress and TCI America’s SDS guidelines for organofluoride handling .

- Data Reproducibility : Adopt CRDC standards for chemical engineering research (e.g., RDF2050112 for reactor design) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.